molecular formula C11H10N2O B2840720 N-methylquinoline-2-carboxamide CAS No. 2632-42-0

N-methylquinoline-2-carboxamide

Cat. No.: B2840720
CAS No.: 2632-42-0
M. Wt: 186.214
InChI Key: LUDPCCYFEZXZLI-UHFFFAOYSA-N
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Description

N-methylquinoline-2-carboxamide: is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has a molecular formula of C11H10N2O and is characterized by a quinoline ring system with a carboxamide group at the 2-position and a methyl group at the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Friedländer Synthesis: One common method for synthesizing quinoline derivatives, including N-methylquinoline-2-carboxamide, is the Friedländer synthesis. This involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.

    Skraup Synthesis: Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and an oxidizing agent such as nitrobenzene or arsenic acid.

    Doebner-Miller Reaction: This method involves the reaction of aniline with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-methylquinoline-2-carboxamide can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to convert the carboxamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the quinoline ring can be functionalized at various positions using halogens, alkyl groups, or other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), alkyl halides, and other electrophiles.

Major Products:

Scientific Research Applications

Chemistry: N-methylquinoline-2-carboxamide is used as a building block in the synthesis of more complex quinoline derivatives. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology and Medicine: Quinoline derivatives, including this compound, have shown potential as anticancer, antimalarial, and antibacterial agents. They are studied for their ability to inhibit various enzymes and proteins involved in disease pathways .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its derivatives are also used in the development of materials with specific electronic and optical properties .

Mechanism of Action

The mechanism of action of N-methylquinoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit protein kinases, which are crucial for cell signaling and proliferation. The compound can also induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .

Comparison with Similar Compounds

    Quinoline: The parent compound with a similar ring structure but without the carboxamide and methyl groups.

    2-Quinolone: A derivative with a carbonyl group at the 2-position instead of a carboxamide.

    N-methylquinoline: Similar structure but lacks the carboxamide group.

Uniqueness: N-methylquinoline-2-carboxamide is unique due to the presence of both the carboxamide and methyl groups, which confer specific chemical reactivity and biological activity. This combination allows for targeted interactions with biological molecules and makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

N-methylquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-12-11(14)10-7-6-8-4-2-3-5-9(8)13-10/h2-7H,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDPCCYFEZXZLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC2=CC=CC=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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